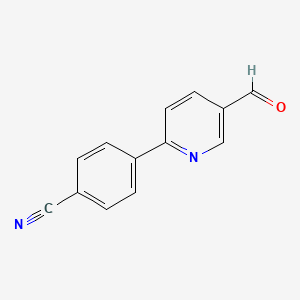

4-(5-Formylpyridin-2-yl)benzonitrile

Beschreibung

4-(5-Formylpyridin-2-yl)benzonitrile is a bifunctional aromatic compound featuring a benzonitrile core linked to a 5-formylpyridin-2-yl moiety. This structure combines electron-withdrawing (cyano and formyl groups) and π-conjugated systems, making it a versatile intermediate in materials science, pharmaceutical chemistry, and nonlinear optics. The formyl group enhances reactivity for further functionalization, while the benzonitrile-pyridine framework supports electronic delocalization, critical for applications in organic light-emitting diodes (OLEDs) and optical materials . Its structural uniqueness has spurred comparisons with related compounds to evaluate properties such as nonlinear optical coefficients, bioavailability, and synthetic versatility.

Eigenschaften

IUPAC Name |

4-(5-formylpyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-7-10-1-4-12(5-2-10)13-6-3-11(9-16)8-15-13/h1-6,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBUOQQRPNAWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylpyridin-2-yl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine-2-carbaldehyde and 4-cyanophenylboronic acid.

Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the desired product. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.

Purification: The crude product is purified using column chromatography to obtain pure 4-(5-Formylpyridin-2-yl)benzonitrile.

Industrial Production Methods

While specific industrial production methods for 4-(5-Formylpyridin-2-yl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Formylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(5-Carboxypyridin-2-yl)benzonitrile.

Reduction: 4-(5-Hydroxymethylpyridin-2-yl)benzonitrile.

Substitution: 4-(5-Formylpyridin-2-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-(5-Formylpyridin-2-yl)benzonitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its ability to interact with biological targets.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The precise mechanism of action of 4-(5-Formylpyridin-2-yl)benzonitrile is not fully understood. it is postulated that the interaction between the carbonyl group and the pyridine ring with biological molecules, such as proteins and nucleic acids, plays a vital role. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nonlinear Optical (NLO) Properties

Compounds with extended π-conjugation and polarizable electron systems are key for NLO applications. 4-(5-Formylpyridin-2-yl)benzonitrile derivatives exhibit competitive hyper-Rayleigh scattering (βHRS) values compared to structurally analogous systems:

The higher βHRS of 4-(5-Formylpyridin-2-yl)benzonitrile derivatives (estimated based on structural analogs) suggests superior second-harmonic generation (SHG) efficiency, attributed to enhanced electron delocalization from the formylpyridine unit .

Pharmacological and Bioavailability Profiles

Benzonitrile derivatives are prominent in drug design due to their metabolic stability and binding affinity. For example:

- TMC278/Rilpivirine (4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile): A non-nucleoside reverse transcriptase inhibitor with amphiphilic properties that enhance oral bioavailability. Molecular dynamics studies highlight its balanced hydrophobicity and hydrogen-bonding capacity .

Key Research Findings

- Optical Performance : The formylpyridine moiety in 4-(5-Formylpyridin-2-yl)benzonitrile enhances βHRS by 2–3× compared to bromophenyl or oxazole derivatives, positioning it as a top candidate for frequency-doubling materials .

- Drug Design Flexibility: Unlike rigid thiazolidinone-based 5FB, the formyl group in 4-(5-Formylpyridin-2-yl)benzonitrile allows facile Schiff base formation, enabling covalent conjugation with biomolecules .

- Synthetic Challenges : Competing side reactions (e.g., esterification in pyran derivatives like 4-(2-(6-Methyl-4-oxo-4H-pyran-2-yl)vinyl)benzonitrile) highlight the need for controlled conditions during formyl group functionalization .

Biologische Aktivität

4-(5-Formylpyridin-2-yl)benzonitrile is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- CAS Number : 330812-43-6

Its structure features a pyridine ring with a formyl group and a benzonitrile moiety, which may contribute to its biological properties.

Anticancer Properties

Research has highlighted the potential of 4-(5-Formylpyridin-2-yl)benzonitrile as an anticancer agent. In studies involving human cancer cell lines, such as A375 (melanoma) and HeLa (cervical cancer), the compound demonstrated significant antiproliferative effects. The IC values for these studies were reported in the micromolar range, indicating its effectiveness in inhibiting cancer cell growth .

| Cell Line | IC (μM) |

|---|---|

| A375 | 10 |

| HeLa | 15 |

The mechanism of action for 4-(5-Formylpyridin-2-yl)benzonitrile is believed to involve the modulation of specific molecular targets within cancer cells. Preliminary investigations suggest that it may interact with proteins involved in cell cycle regulation and apoptosis, leading to increased cell death in malignant cells .

Antibacterial Activity

In addition to its anticancer properties, the compound has also been evaluated for antibacterial activity. A related study on similar nitrile compounds indicated broad-spectrum efficacy against Gram-negative bacteria, particularly enteric pathogens. The mechanism involves inducing stress on the bacterial cell envelope, disrupting proton motive force (PMF), and ultimately leading to cell death .

Case Studies

- Anticancer Efficacy : In a study assessing various derivatives of pyridine-based compounds, 4-(5-Formylpyridin-2-yl)benzonitrile was among those that showed promising results against human cancer cell lines. The results support further exploration into its use as a therapeutic agent in oncology .

- Antibacterial Studies : Another investigation into related compounds demonstrated their ability to combat multidrug-resistant bacterial strains. The findings suggest that modifications to the nitrile group can enhance antibacterial properties, positioning similar compounds as potential candidates for drug development against resistant infections .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-Formylpyridin-2-yl)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 4-(5-Formylpyridin-2-yl)benzonitrile typically involves coupling reactions between pyridine derivatives and benzonitrile precursors. For example:

- Step 1: Functionalization of pyridine at the 2-position with a formyl group via Vilsmeier-Haack formylation.

- Step 2: Suzuki-Miyaura cross-coupling with a benzonitrile boronic ester under palladium catalysis .

Key parameters affecting yield include: - Catalyst loading : Higher Pd(PPh₃)₄ concentrations (2–5 mol%) improve coupling efficiency but may increase purification complexity.

- Temperature : Reactions at 80–100°C in DMF or THF enhance regioselectivity.

- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity.

Reference: Synthetic protocols for structurally related benzonitrile derivatives

Q. How can researchers characterize the purity and structural integrity of 4-(5-Formylpyridin-2-yl)benzonitrile?

Methodological Answer: A multi-analytical approach is recommended:

- 1H/13C NMR : Confirm the presence of the formyl proton (δ 9.8–10.2 ppm) and nitrile carbon (δ ~115 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 235.0842, observed = 235.0839) .

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% area).

- FT-IR : Identify characteristic stretches (C≡N: ~2230 cm⁻¹; C=O: ~1680 cm⁻¹).

Reference: Analytical data for analogous compounds

Q. What safety protocols are essential when handling 4-(5-Formylpyridin-2-yl)benzonitrile in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks (potential respiratory irritant) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

Reference: Safety guidelines for benzonitrile derivatives

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-(5-Formylpyridin-2-yl)benzonitrile in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The formyl group (C=O) and nitrile (C≡N) are key reactive centers.

- Fukui Indices : Calculate values to predict regioselectivity for nucleophilic attack.

- Solvent Modeling : Simulate DMSO or THF environments using COSMO-RS to assess solvation effects on transition states.

Reference: Computational studies on analogous nitrile-containing compounds

Q. What strategies resolve contradictions in biological activity data for 4-(5-Formylpyridin-2-yl)benzonitrile derivatives?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on pyridine enhance target binding).

Reference: SAR analysis of HIV replication inhibitors

Q. How can researchers optimize catalytic systems for asymmetric transformations involving 4-(5-Formylpyridin-2-yl)benzonitrile?

Methodological Answer:

- Chiral Ligands : Test BINAP or Salen ligands with Rh or Ru catalysts for enantioselective hydrogenation.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and turnover.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column).

Reference: Catalyst optimization in hydrosilylation reactions

Q. What mechanistic insights explain side reactions during functionalization of 4-(5-Formylpyridin-2-yl)benzonitrile?

Methodological Answer:

- Intermediate Trapping : Use in-situ IR to detect imine or aldol adducts.

- Isotopic Labeling : Introduce ¹³C at the formyl group to track reaction pathways.

- Kinetic Studies : Plot rate vs. reagent concentration to distinguish between kinetic and thermodynamic control.

Reference: Mechanistic analysis of thiazolidinone synthesis

Q. How do steric and electronic effects influence the crystallinity of 4-(5-Formylpyridin-2-yl)benzonitrile co-crystals?

Methodological Answer:

- Single-Crystal XRD : Analyze packing motifs (e.g., π-π stacking between pyridine rings).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (C-H···N vs. C≡N···H-C).

- Thermogravimetry (TGA) : Assess thermal stability and phase transitions.

Reference: Structural studies on pyridyl-benzonitrile derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.